Cyclooroidin

Description

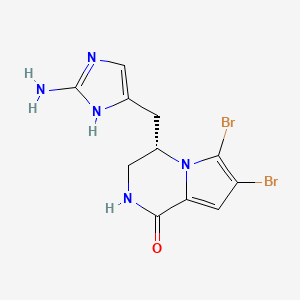

Structure

3D Structure

Properties

Molecular Formula |

C11H11Br2N5O |

|---|---|

Molecular Weight |

389.05 g/mol |

IUPAC Name |

(4S)-4-[(2-amino-1H-imidazol-5-yl)methyl]-6,7-dibromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-2-8-10(19)15-4-6(18(8)9(7)13)1-5-3-16-11(14)17-5/h2-3,6H,1,4H2,(H,15,19)(H3,14,16,17)/t6-/m0/s1 |

InChI Key |

TWKBAJGOPXDKMJ-LURJTMIESA-N |

Isomeric SMILES |

C1[C@@H](N2C(=CC(=C2Br)Br)C(=O)N1)CC3=CN=C(N3)N |

Canonical SMILES |

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC3=CN=C(N3)N |

Synonyms |

cyclooroidin |

Origin of Product |

United States |

Isolation and Characterization Methodologies

Bioprospecting and Collection of Source Organisms

Marine sponges are recognized as prolific sources of structurally diverse secondary metabolites with potential biological activities. Bioprospecting efforts targeting these organisms have led to the discovery of numerous novel compounds, including cyclooroidin. The collection of sponges for chemical investigation requires careful planning and execution to ensure the integrity of the samples.

Identification of Agelas oroides and Other Sponge Species

Collection of Agelas oroides specimens can be carried out using various methods depending on the depth of the habitat. Techniques mentioned in research include collection by Remotely Operated Vehicles (ROV) at deeper mesophotic depths (around 100 m) and by SCUBA diving in shallower waters (around 10 m). mdpi.com Proper taxonomic identification of the collected sponge material is crucial to ensure the correct source organism is used for the isolation of this compound. uni-duesseldorf.de

Extraction and Preliminary Fractionation Techniques

Once collected, the sponge material undergoes extraction to isolate the chemical compounds present. This is typically followed by preliminary fractionation to reduce the complexity of the crude extract.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental step in obtaining secondary metabolites from marine sponges. The choice of solvent is critical and depends on the polarity of the target compounds. For the extraction of compounds from Agelas species, including this compound, various organic solvents and solvent mixtures have been employed. researchgate.netucl.ac.uk Common extraction solvents include ethanol (B145695), ethyl acetate, methanol (B129727), and chloroform. researchgate.netucl.ac.uk A frequently used mixture is dichloromethane (B109758):methanol (CH2Cl2:MeOH) in a 1:1 ratio, which is effective in covering a broad range of compound polarities. researchgate.net Aqueous extractions can also be performed. researchgate.net The extraction process often involves macerating the sponge material and steeping it in the chosen solvent for a period, sometimes with repeated extraction cycles. spandidos-publications.combiomedpharmajournal.orgbiointerfaceresearch.com The resulting solvent extract is then typically concentrated in vacuo to yield a crude extract.

Chromatographic Purification Strategies

The crude extract obtained after solvent extraction contains a complex mixture of compounds. Chromatographic techniques are essential for separating these compounds and isolating pure this compound.

Open Column Chromatography Applications

Open column chromatography is often used as a preliminary purification step to fractionate the crude extract based on differences in compound polarity or interaction with the stationary phase. tjnpr.orguni-duesseldorf.detjnpr.orgmlsu.ac.inlibretexts.orgmiamioh.edu In this technique, the stationary phase, commonly silica (B1680970) gel or ODS (octadecyl silica, a reversed-phase material), is packed into a glass column. tjnpr.orgtjnpr.orglibretexts.org The crude extract is loaded onto the column and eluted with a mobile phase, which is a solvent or a mixture of solvents. libretexts.orgmiamioh.edu By gradually changing the polarity of the mobile phase, compounds are separated as they travel down the column at different rates. mlsu.ac.inlibretexts.orgmiamioh.edu Fractions containing the target compound (this compound) are collected, often monitored by thin-layer chromatography (TLC). libretexts.orgmiamioh.edu For instance, an ethanol extract of Agelas sp. was separated into fractions using open column chromatography with an ODS column. tjnpr.orgtjnpr.orgtjnpr.org

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of compounds to obtain high purity. tjnpr.orgtjnpr.orguni-duesseldorf.desykam.comshimadzu.desartorius.com Following preliminary fractionation by open column chromatography, fractions containing this compound are subjected to preparative HPLC. tjnpr.orgtjnpr.org This method utilizes a high-pressure pump to force the mobile phase through a column packed with smaller particles compared to open column chromatography, resulting in better separation efficiency and resolution. shimadzu.decytivalifesciences.com Reversed-phase HPLC, often using ODS columns, is commonly employed for the purification of marine natural products like this compound. tjnpr.orgtjnpr.orgpolypeptide.com The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol, often used in a graded manner to elute compounds based on their polarity. tjnpr.org Preparative HPLC allows for the isolation of pure this compound in quantities sufficient for structural characterization and further studies. tjnpr.orgtjnpr.orgshimadzu.de

Isolated Compounds from Agelas Species Including this compound

Research on Agelas species has led to the isolation of numerous compounds, with this compound being one of them. The following table lists some compounds that have been isolated from Agelas species, including this compound, based on the provided search results.

| Compound Name | Source Species (if specified) | Notes |

| This compound | Agelas oroides, Agelas sp. | Pyrrole-imidazole alkaloid researchgate.netarchive.orgtjnpr.orgtjnpr.org |

| Oroidin (B1234803) | Agelas oroides, Agelas sp. | researchgate.netucl.ac.uktjnpr.orgtjnpr.org |

| Taurodispacamide A | Agelas oroides | researchgate.netresearchgate.net |

| Monobromoagelaspongin | Agelas oroides | researchgate.net |

| (−)-Equinobetaine B | Agelas oroides | researchgate.net |

| 4,5-dibromopyrrole-2-carboxamide | Agelas sp. | researchgate.nettjnpr.orgtjnpr.org |

| 2-cyano-4,5-dibromo-1H-pyrrole | Agelas sp. | tjnpr.orgtjnpr.orgtjnpr.org |

| 4,5-dibromo-2-methyl carboxylate | Agelas sp. | tjnpr.orgtjnpr.org |

| 4,5-dibromo pyrrole-2-carboxylic acid | Agelas sp. | tjnpr.orgtjnpr.org |

| 5-bromopyrrole-2-carboamide | Agelas sp. | tjnpr.orgtjnpr.org |

| Longamide | Agelas sp. | tjnpr.orgtjnpr.org |

| Keramadine | Agelas sp. | tjnpr.orgtjnpr.orgtjnpr.org |

| Manzacidin A | Agelas sp., Hymeniacidon sp. | tjnpr.orgtjnpr.orgtjnpr.org |

Adsorption Chromatography Principles

Adsorption chromatography is a fundamental separation technique widely employed in the isolation and purification of natural products, including marine alkaloids like this compound natpro.com.vncmfri.org.iniipseries.orgchromtech.comlongdom.orgrsc.org. The principle relies on the differential adsorption of components in a mixture onto the surface of a solid stationary phase as a mobile phase flows through it chromtech.comlongdom.orgrsc.org. Compounds that have a stronger affinity for the stationary phase will adsorb more readily and move more slowly through the system, while those with weaker interactions will travel faster with the mobile phase, leading to separation chromtech.comrsc.org.

In the context of natural product isolation, including bromopyrrole-imidazole alkaloids such as this compound, adsorption chromatography is a crucial step after initial extraction from the source material, often marine sponges natpro.com.vnrmutsv.ac.thjst.go.jpijsr.netrjpbcs.com. The choice of stationary phase and mobile phase is critical for achieving effective separation. Common stationary phases in adsorption chromatography include silica gel (normal phase) and octadecylsilyl (ODS, reversed-phase) natpro.com.vncmfri.org.iniipseries.orglongdom.org. In normal-phase chromatography using a polar stationary phase like silica gel, less polar compounds elute first, followed by more polar compounds iipseries.org. Conversely, in reversed-phase chromatography using a non-polar stationary phase like ODS, more polar compounds elute before less polar ones.

Research on the isolation of this compound and related oroidin-class alkaloids from marine sponges frequently utilizes column chromatography based on adsorption principles rmutsv.ac.thjst.go.jpijsr.nettjnpr.orgtjnpr.org. For instance, studies have reported employing silica gel columns with mobile phases consisting of mixtures of dichloromethane and methanol to separate fractions containing these alkaloids rmutsv.ac.thijsr.net. Reversed-phase materials like ODS have also been used in column chromatography for the initial separation of extracts jst.go.jptjnpr.orgtjnpr.org.

Further purification of this compound is often achieved using high-performance liquid chromatography (HPLC), which can also operate based on adsorption principles (normal phase) or, more commonly for these types of compounds, reversed-phase partition chromatography, which still involves interactions with a stationary phase iipseries.orgjst.go.jptjnpr.orgtjnpr.org. Preparative HPLC on ODS columns with mobile phases such as methanol and water mixtures has been successfully applied to isolate this compound tjnpr.orgtjnpr.org. The differential partitioning and adsorption behavior of this compound and co-occurring compounds between the stationary phase (e.g., ODS) and the mobile phase (e.g., MeOH/H₂O) allows for its isolation in a purified form tjnpr.orgtjnpr.org.

Detailed research findings on the isolation of this compound highlight the iterative nature of chromatographic purification. Repeated column chromatography steps using different stationary phases and mobile phase gradients are often necessary to separate this compound from complex mixtures of marine natural products jst.go.jp. The specific conditions, such as the ratio of solvents in the mobile phase, are optimized to exploit the subtle differences in the adsorption and partitioning behavior of this compound compared to impurities tjnpr.orgtjnpr.org.

The application of adsorption chromatography, particularly in its column and HPLC formats, remains indispensable for obtaining pure samples of this compound required for structural characterization and further studies. The selection of stationary and mobile phases is guided by the polarity and chemical properties of this compound and the other components present in the crude extract.

Below is a summary of chromatographic conditions mentioned in the search results for the isolation of this compound and related compounds:

| Technique | Stationary Phase | Mobile Phase Examples | Application Context | Source |

| Column Chromatography | Silica gel | Dichloromethane:Methanol | Separation of crude extract fractions | rmutsv.ac.thijsr.net |

| Column Chromatography | RP-18 (ODS) | Dichloromethane:Methanol | Isolation of oroidin | rmutsv.ac.thijsr.net |

| Column Chromatography | Silica gel | Various (e.g., Hexane to Chloroform-Methanol) | General natural product separation | natpro.com.vn |

| Column Chromatography | ODS | Methanol:Water, Acetonitrile (B52724):Water | General water-soluble mixture separation | natpro.com.vn |

| Column Chromatography | Silica gel, ODS, Sephadex LH-20, Toyopearl HW-40 | Not specified for each step | Repeated separation of bromopyrrole alkaloids | jst.go.jp |

| Preparative HPLC | ODS (e.g., PEGASIL ODS) | Methanol:Water (e.g., 30% MeOH, 75% MeOH) | Purification of this compound and other compounds | tjnpr.orgtjnpr.org |

| Semi-preparative HPLC | RP-18 | Methanol:Water (e.g., 20% MeOH) | Purification of dihydrooroidin | rmutsv.ac.th |

This table illustrates the reliance on both normal-phase (silica gel) and reversed-phase (ODS) adsorption/partition chromatography in the isolation schemes for this compound and related marine alkaloids.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis for Structural Determination

Spectroscopic analysis is fundamental to determining the structure of natural products like cyclooroidin. uni-duesseldorf.de By analyzing the interaction of electromagnetic radiation with the molecule, researchers can piece together its structural features.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. uni-duesseldorf.de Analysis of the chemical shifts, splitting patterns, and coupling constants in NMR spectra provides detailed information about the atoms and their connectivity.

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons. The integration of each signal corresponds to the relative number of protons giving rise to that signal.

For this compound, ¹H-NMR data in CD₃OD at 400 MHz has been reported. Key signals include those for aromatic protons and sp³ methylene (B1212753) protons. tjnpr.orgtjnpr.org

Here is a table summarizing some reported ¹H-NMR data for this compound:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 6.94 | s | 1H | H-4 | CD₃OD | tjnpr.orgtjnpr.org |

| 6.35 | s | 1H | H-12 | CD₃OD | tjnpr.orgtjnpr.org |

| 4.64 | m | 1H | H-9 | CD₃OD | tjnpr.orgtjnpr.org |

| 3.88 | dd (13.0, 3.0 Hz) | 1H | H-8a | CD₃OD | tjnpr.orgtjnpr.org |

| 3.52 | dd (13.0, 1.2 Hz) | 1H | H-8b | CD₃OD | tjnpr.orgtjnpr.org |

| 2.98 | bd (6.0 Hz) | 2H | H-10 | CD₃OD | tjnpr.orgtjnpr.org |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon atoms in a molecule. The chemical shift (δ) of each carbon signal is indicative of its electronic environment and hybridization.

While specific detailed ¹³C-NMR data for this compound from the searches is limited compared to ¹H-NMR, ¹³C-NMR is routinely used in conjunction with ¹H-NMR and 2D NMR techniques for complete structural assignment. nih.govacs.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and identifying structural subunits. uni-duesseldorf.deuni-duesseldorf.de

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique often used for analyzing polar and relatively non-volatile compounds like natural products. uni-duesseldorf.de FAB-MS typically provides a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound.

For this compound, FAB-MS data has shown molecular ion peaks at m/z 388, 390, and 392 [M+H]⁺ with a characteristic isotopic ratio of 1:2:1, indicating the presence of two bromine atoms in the molecule. tjnpr.orgtjnpr.org This isotopic pattern is a key piece of evidence in determining the elemental composition of brominated compounds. The molecular formula of this compound has been determined as C₁₁H₁₁Br₂N₅O based on FAB-MS data. tjnpr.org

Here is a table summarizing reported FAB-MS data for this compound:

| Ion Peak (m/z) | Relative Abundance | Assignment |

| 388 | ~1 | [M+H]⁺ |

| 390 | ~2 | [M+H]⁺ |

| 392 | ~1 | [M+H]⁺ |

Note: The relative abundances are approximate based on the indicated isotopic ratio for two bromine atoms.

The combination of NMR and MS data is crucial for the unambiguous structural elucidation of this compound, allowing researchers to propose and confirm its complex molecular structure.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed in the structural analysis of natural products, including pyrrole-imidazole alkaloids like this compound. ctdbase.org ESI-MS is valuable for determining the molecular weight of the compound by generating protonated or deprotonated molecular ions. While specific ESI-MS data for this compound were not detailed in the provided sources, ESI-MS is a standard tool for obtaining molecular ion information, which is a crucial first step in structural elucidation. Studies on related cyclic dipeptides have utilized ESI-MS to investigate fragmentation pathways, providing insights into the connectivity and substructures within the molecule.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, allowing for the determination of a compound's elemental composition. HR-MS experiments were conducted during the structural elucidation of this compound. bpums.ac.ir HRMS, particularly when coupled with ESI (HRMS-ESI), is a powerful analytical tool capable of high mass accuracy, which is essential for confirming the molecular formula derived from other spectroscopic data. ctdbase.org

Elucidation of the N1-C9 Bond Connectivity

A notable structural feature of this compound is the presence of an unusual N1-C9 bond, connecting the pyrrole (B145914) nitrogen (N1) to a carbon (C9) in the bicyclic system. nih.govbpums.ac.ir This connectivity was a key aspect confirmed during structural investigations. X-ray crystallography of a synthetic intermediate related to this compound provided definitive evidence for this N1-C9 linkage, as well as the positions of bromine atoms on the pyrrole ring. nih.gov Synthetic strategies towards this compound have specifically focused on constructing this bond, often utilizing intramolecular reactions such as intramolecular SN2-type or nucleophilic substitution reactions. nih.gov

Determination of Absolute Configuration

This compound possesses a single stereocenter at the C9 position. nih.gov The absolute configuration at this chiral center was determined to be S. nih.gov This assignment was achieved through the application of chiroptical methods and was subsequently corroborated by synthetic studies. nih.gov

Chiroptical Methods

Chiroptical methods play a significant role in determining the absolute configuration of chiral molecules. For this compound, these methods were applied to establish the stereochemistry at C9. nih.gov Techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, are commonly used chiroptical methods for this purpose. Comparing experimental CD spectra with computationally simulated spectra of possible enantiomers can lead to the assignment of absolute configuration. Optical rotatory dispersion is another related chiroptical technique used in stereochemical analysis.

Spectroscopic Correlations

Spectroscopic correlations, derived from techniques like NMR spectroscopy (including 1D and 2D experiments such as 1H, 13C, HMBC, and HMQC), are fundamental to structural elucidation and can provide information relevant to stereochemical assignments. bpums.ac.ir While the search results did not provide specific details on how particular spectroscopic correlations were used solely for the absolute configuration determination of this compound, spectroscopic data is routinely used in conjunction with chiroptical methods and comparisons to known compounds or computational data to confirm stereochemistry. For instance, correlating experimental NMR data with computational predictions can aid in stereochemical assignments.

Structural Revisions in Natural Product Chemistry Applied to this compound Context

The field of natural product chemistry occasionally involves structural revisions as more comprehensive spectroscopic data or synthetic confirmations become available. Reviews on marine natural product structure revisions highlight the critical interplay between advanced spectroscopy and chemical synthesis in verifying or correcting previously assigned structures. While the provided information does not indicate that the established structure of this compound itself has undergone revision since its initial report, it belongs to the class of pyrrole-imidazole alkaloids where structural complexities can sometimes lead to initial misassignments or require thorough re-evaluation using modern techniques. Palau'amine is an example of a related pyrrole-imidazole alkaloid whose stereochemistry has been revised based on spectroscopic data. The rigorous application of techniques like HR-MS, multi-dimensional NMR, chiroptical methods, and synthetic correlation, as employed for this compound, is crucial for establishing accurate and reliable structures in natural product chemistry.

Biosynthetic Hypotheses and Enzymatic Considerations

Proposed Biosynthetic Pathways for Pyrrole-Imidazole Alkaloids

Pyrrole-imidazole alkaloids (PIAs) are a diverse family of nitrogen-rich natural products isolated primarily from marine sponges. nih.govacs.org Despite their varied structures, it is generally accepted that these compounds are derived from a limited number of key monomeric building blocks, notably oroidin (B1234803), hymenidin, and clathrodin (B1669156). nih.govacs.orgnih.gov These monomers are believed to originate from the amino acids proline and lysine. nih.govnih.govrsc.org The structural diversity within the PIA family arises from subsequent oxidation, cyclization, and dimerization reactions of these initial building blocks. nih.gov Proposed biosynthetic routes often involve the cyclization of linear precursors to form the characteristic polycyclic skeletons. nih.govnih.gov

Role of Oroidin as a Putative Precursor

Oroidin (PubChem CID: 6312649) is widely considered a key biogenetic precursor for many complex pyrrole-imidazole alkaloids, including cyclooroidin. nih.govmdpi.comnih.govnih.govnih.gov Oroidin is a linear bromopyrrole alkaloid featuring a bromopyrrole carboxamide and a 2-aminoimidazole moiety linked by a propenyl chain. nih.gov Its abundance in producing sponges further supports its role as a central intermediate. nih.gov The transformation of oroidin into this compound involves an intramolecular cyclization event. nih.gov

Mechanistic Speculations on Cyclization and Halogenation

The formation of the cyclic structure of this compound from a linear precursor like oroidin involves a cyclization reaction, specifically the formation of the N1-C9 bond. nih.gov Mechanistic hypotheses often propose intramolecular reactions. For instance, in synthetic approaches, intramolecular nucleophilic substitution reactions have been employed to construct this bond. nih.govnih.gov The halogenation, typically bromination on the pyrrole (B145914) ring, is another key step in the biosynthesis of many PIAs, including this compound. rsc.orgmdpi.com Haloperoxidases are generally inferred to be the enzymes responsible for introducing halogens onto the electron-rich pyrrole nucleus. semanticscholar.org These enzymes utilize hydrogen peroxide to generate an electrophilic halogen source. semanticscholar.org

Experimental Studies and Labeling Experiments for Biosynthetic Elucidation

While detailed in vivo biosynthetic studies specifically on this compound are limited in the provided search results, research on the biosynthesis of related pyrrole-imidazole alkaloids has employed experimental techniques such as labeling experiments. nih.govsigmaaldrich.comwikipedia.org These experiments, often using stable isotopes like 13C and 15N, are crucial for tracing the incorporation of precursors and elucidating metabolic pathways. nih.govsigmaaldrich.comwikipedia.org Although no specific labeling experiments directly detailing this compound biosynthesis were found, such studies on related PIAs derived from oroidin would provide valuable insights into the enzymatic steps and intermediates involved in this compound formation. Studies on the total synthesis of this compound, while not directly biosynthetic, have also explored different strategies for constructing the core structure, which can inform biosynthetic hypotheses. nih.govmdpi.comencyclopedia.pubuta.edu For example, heating oroidin under specific conditions has been shown to yield racemic this compound in a biomimetic fashion. nih.govencyclopedia.pub

Enzymatic Machinery Involved in this compound Formation

Although the specific enzymes responsible for this compound formation have not been fully identified, the biogenic cyclization, oxidation, and dimerization of pyrrole-imidazole alkaloid precursors like oroidin are generally believed to be enzyme-catalyzed processes. nih.gov Given the halogenation observed in this compound and other PIAs, haloperoxidases are strongly implicated in the biosynthetic pathway. semanticscholar.org While cyclases and oxidases involved in the formation of the polycyclic PIA structures have been hypothesized, their specific identities in the context of this compound biosynthesis are yet to be fully elucidated. nih.gov Research into the metagenomes of sponge holobionts, which are the source of these alkaloids, may help identify the genes encoding the necessary enzymatic machinery. acs.org

Compound Table

Chemical Synthesis and Analogues

Retrosynthetic Analysis of the Cyclooroidin Scaffold

Retrosynthetic strategies for this compound often focus on constructing the key N1-C9 bond and assembling the pyrrolopiperazinone core. One envisioned approach involves the formation of the N7-C8 bond followed by an intramolecular displacement to form the N1-C9 bond. nih.gov Another strategy involves interchanging the order of C-N bond formations, potentially using an ester in the cyclization precursor instead of an amide. nih.gov Some approaches utilize readily available starting materials such as histidine or urocanic acid derivatives. nih.govnih.govumassd.edu

Total Synthesis Approaches

Multiple total syntheses of this compound have been reported, including both racemic and asymmetric strategies. nih.govacs.org These syntheses highlight different methods for constructing the core bicyclic system and introducing the necessary functionalization.

Racemic Syntheses

Racemic this compound has been prepared efficiently by heating the formic acid salt of an acyclic precursor. mdpi.com This method can provide the racemic product in high yield. mdpi.com

Asymmetric Total Syntheses

Asymmetric total syntheses of this compound have been achieved using different strategies to control the stereochemistry at the C9 position. nih.govacs.org

Chiral Pool-Based Strategies

One approach to the asymmetric synthesis of this compound utilizes the chiral pool, starting from enantiopure building blocks provided by nature. nih.govwikipedia.org For example, an enantiospecific total synthesis of this compound has been described starting from histidine. nih.govacs.orgnih.govfigshare.com This ex-chiral pool approach provides access to either the natural or unnatural enantiomer depending on the starting material's configuration. nih.govacs.org

Enantioselective Catalytic Reactions

Enantioselective catalytic reactions have also been employed in the synthesis of this compound. nih.govscilit.com One such method involves a palladium-catalyzed dynamic kinetic asymmetric alkylation of vinyl aziridines with nitrogen heterocycles, including pyrroles. capes.gov.brstanford.edu This process can provide access to the pyrrolopiperazinone core with high enantioselectivity. capes.gov.brstanford.edu Another catalytic method involves the copper-catalyzed enantioselective addition of propargylboron reagents to phosphinoylimines, which has been applied in a succinct enantioselective synthesis of (S)-(-)-cyclooroidin. nih.gov

Key Bond-Forming Reactions

Several key bond-forming reactions are crucial in the synthesis of this compound. The construction of the N1-C9 bond is a central challenge and has been achieved through methods such as intramolecular nucleophilic substitution reactions. nih.govacs.orgnih.govfigshare.com The introduction of the 2-aminoimidazole moiety often involves the introduction of an azide (B81097) group at the C2 position of the imidazole (B134444) ring, followed by reduction. nih.govacs.orgmdpi.comnih.govfigshare.com Pyrrole (B145914) bromination is also a common step to introduce the characteristic bromine atoms found in this compound. nih.govacs.orgnih.govfigshare.com Amide bond formation is frequently employed to assemble parts of the molecular scaffold. rsc.org Palladium-catalyzed reactions, including asymmetric allylic alkylation, have proven effective in forming C-N bonds and establishing stereocenters. capes.gov.brstanford.edu

Intramolecular Nucleophilic Substitution (SN2) for N1-C9 Bond Formation

A key step in some synthetic routes to this compound is the formation of the N1-C9 bond through an intramolecular nucleophilic substitution (SN2) reaction. nih.govfigshare.comnih.gov This strategy has been employed in asymmetric total syntheses of ent-cyclooroidin, the enantiomer of the naturally occurring compound. nih.govfigshare.com One approach involves the use of a chloro ester intermediate derived from histidine. nih.govfigshare.com The intramolecular displacement of the chlorine atom by the pyrrole nitrogen effects the formation of the N1-C9 bond, a crucial step in assembling the pyrrolopiperazinone moiety of this compound. nih.gov While this reaction is a direct method for constructing this specific bond, challenges such as competitive dehydrochlorination can lead to modest yields. nih.gov

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have been explored in the synthesis of pyrrole-imidazole alkaloid frameworks, including those related to this compound. While direct application specifically for the this compound scaffold's core cyclization is not as widely reported as other methods in the provided context, palladium catalysis is a versatile tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecular architectures like alkaloids. beilstein-journals.orgorganic-chemistry.orgrsc.org Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are frequently used in the synthesis of complex molecules and could potentially be applied to assemble fragments leading to this compound or its analogues. metu.edu.tr Additionally, palladium-catalyzed cyclization reactions have been developed for the synthesis of various heterocyclic systems. beilstein-journals.orgrsc.org

Multicomponent Reactions for Pyrrolopyrazinone Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single operation. csic.esfrontiersin.org This approach has been applied to the construction of the pyrrolopyrazinone core structure, which is a key feature of this compound and other related natural products like nannozinone B and peramine. encyclopedia.pubbeilstein-journals.orgd-nb.info Examples include reactions of N-(2-bromoethyl)pyrrole-2-carboxylates with amines and the application of the Ugi reaction to N-(2-oxopropyl)pyrrole-2-carboxylic acids. encyclopedia.pubmdpi.com These methods provide access to functionalized pyrrolopyrazinones and can serve as valuable routes towards this compound analogues or intermediates. encyclopedia.pubmdpi.com

Biomimetic Synthesis Studies

Biomimetic synthesis aims to emulate proposed biological pathways for the formation of natural products. e-bookshelf.de Studies towards the biomimetic synthesis of pyrrole-imidazole alkaloids, including this compound, have been pursued to gain insights into their biosynthesis and develop alternative synthetic routes. e-bookshelf.deresearchgate.netnih.govnih.gov this compound has been considered a plausible biosynthetic precursor to more complex alkaloids like agelastatin A. nih.gov Biomimetic approaches can involve cascade reactions and utilize simple precursors to construct complex skeletons, often guided by proposed enzymatic transformations in nature. e-bookshelf.de

Synthesis of Pyrrole-Imidazole Alkaloid Frameworks Related to this compound

The synthetic efforts towards this compound are often intertwined with the broader goal of synthesizing other members of the pyrrole-imidazole alkaloid family. nih.govnih.govacs.org These alkaloids share common structural features, such as the pyrrole and 2-aminoimidazole moieties, and synthetic strategies developed for one member can often be adapted for others. nih.govnih.gov Approaches to related frameworks include the exploration of imidazolylpropargyl amides as synthons for constructing diverse heterocyclic systems found in oroidin-derived alkaloids. nih.govacs.orgfigshare.com The synthesis of the pyrrolopyrazinone core, present in this compound and other natural products like longamide A, longamide B, hanishin, and stylisine D, is a common theme in this area. encyclopedia.pubmdpi.com Various methods, including the fusion of a pyrazinone to a pyrrole or a pyrrole to a pyrazinone, as well as multicomponent reactions, have been developed to access these frameworks. encyclopedia.pubmdpi.com

Biological Activities and Mechanistic Investigations

Neurobiological System Interactions

Effects on Peripheral Nervous System Screens

Information regarding the specific effects of Cyclooroidin in peripheral nervous system screens is not available in the current body of research literature.

Cellular Signaling Pathway Modulation

Disturbance of Intracellular Calcium Levels in Neuroendocrine Cells

There is currently no available scientific literature detailing studies on this compound's capacity to disturb intracellular calcium levels specifically within neuroendocrine cells.

Insights from PC12 Cell Models

While PC12 cells are a common and valuable model for studying neuronal differentiation, neurotoxicity, and neurosecretion, specific research investigating the effects of this compound using this cell line has not been documented in available scientific reports nih.govnih.govmdpi.comcytion.com. PC12 cells are derived from a pheochromocytoma of the rat adrenal medulla and differentiate into neuron-like cells when treated with nerve growth factor (NGF), making them a suitable model for neurobiological research mdpi.comcytion.com. However, their application to elucidate the mechanisms of this compound has not been reported.

Role as a Biochemical Probe for Cellular Processes

The use of this compound as a biochemical probe to investigate cellular processes has not been described in the available scientific literature.

Broader Biological Activities of Related Oroidin (B1234803) Alkaloids (Non-Cyclooroidin Specific)

While data on this compound is limited, the broader class of oroidin alkaloids, originally isolated from marine sponges of the genus Agelas, exhibits a range of significant biological activities mdpi.comnih.gov. These compounds serve as important scaffolds for the design and synthesis of new bioactive molecules mdpi.comresearchgate.net.

Antimicrobial Activity: The parent compound, oroidin, has demonstrated noteworthy antibacterial activity, particularly against Gram-positive bacteria mdpi.comnih.gov. In screenings, oroidin showed promising inhibition of Staphylococcus aureus and Enterococcus faecalis mdpi.com. This has led to the development of synthetic analogues to explore and enhance these antimicrobial properties. One study designed and screened 34 new analogues, with 12 of them exhibiting greater than 80% growth inhibition of at least one microorganism at a 50 µM concentration mdpi.comresearchgate.net. The antibacterial mechanisms of alkaloids can be diverse, including the inhibition of bacterial metabolism, disruption of cell membrane permeability, and the inhibition of nucleic acid and protein synthesis nih.govmdpi.com.

Table 1: Antimicrobial Activity of Selected Oroidin Analogues

| Compound | Target Organism | Activity |

| Oroidin | S. aureus | >90% inhibition of growth mdpi.com |

| Oroidin | E. faecalis | ~50% inhibition of growth mdpi.com |

| 4-phenyl-2-aminoimidazole 6h | Gram-positive bacteria | MIC₉₀ = 12.5 µM mdpi.comresearchgate.net |

| 4-phenyl-2-aminoimidazole 6h | E. coli | MIC₉₀ = 50 µM mdpi.comresearchgate.net |

Antiviral Activity: The oroidin structural framework has also been explored for antiviral potential. In a large screening of 157 synthetic analogues of oroidin and the related compound clathrodin (B1669156), four compounds were identified that selectively inhibited the hepatitis C virus (HCV) replicon with IC₅₀ values ranging from 1.6 to 4.6 μM nih.gov. Further investigation into the mechanism of these analogues suggests they target the host cell chaperone Hsp90 (heat-shock protein 90) nih.gov. Hsp90 is essential for the replication of numerous viruses, and its inhibition presents a pathway for broad-spectrum antiviral activity nih.gov. Alkaloids as a chemical class represent a major category of natural products investigated for antiviral properties nih.govmdpi.com.

Anti-inflammatory Activity: Marine alkaloids, in general, have been identified as possessing anti-inflammatory properties nih.gov. For instance, barettin, a brominated alkaloid isolated from the marine sponge Geodia barretti, demonstrated in vitro anti-inflammatory and antioxidant activity by reducing levels of TNF-α and IL-1β in stimulated cells nih.gov. While alkaloids from terrestrial plants are more extensively studied for these effects, marine organisms represent a significant source of novel anti-inflammatory compounds nih.govnih.govresearchgate.net.

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Interactions

SAR studies on cyclooroidin and other oroidin-derived compounds have highlighted the importance of specific structural motifs, including the pyrrole (B145914) ring, the aminoimidazole moiety, and the level of halogenation, particularly bromination, on the pyrrole ring. mdpi.comresearchgate.net These studies often involve the synthesis of libraries of analogues with targeted modifications to evaluate their impact on activity. mdpi.comopenaccessjournals.comnih.govacs.org

Influence of Bromination Level on Activity

The degree and position of bromination on the pyrrole ring significantly influence the biological activity of this compound and related PIAs. Studies have shown that the presence and pattern of bromine atoms are crucial for certain activities, such as antifeedant properties and antibiofilm effects. openaccessjournals.comresearchgate.net For instance, dibrominated pyrrole-imidazole alkaloids, including oroidin (B1234803), have been identified as potent antifouling agents. mdpi.com Conversely, for some biological activities, non-brominated or monobrominated congeners have been reported to be less active compared to their brominated counterparts. nih.gov The specific biological target and the type of activity being studied dictate the optimal bromination pattern.

Role of Pyrrole and Aminoimidazole Moieties

The pyrrole and aminoimidazole moieties are central to the structure of this compound and the broader class of pyrrole-imidazole alkaloids. openaccessjournals.comsemanticscholar.orgnih.gov These nitrogen-rich heterocycles are critical for the observed biological activities. umassd.eduscispace.com SAR studies have frequently focused on modifications to these core structures. mdpi.comopenaccessjournals.comnih.govacs.org The 2-aminoimidazole moiety, in particular, has been identified as an essential structural component for the anti-biofilm activity of many oroidin derivatives. mdpi.comopenaccessjournals.comnih.govacs.orgresearchgate.net Modifications or alterations to the pyrrole carboxamide and the aminoimidazole ring systems have been explored to understand their specific contributions to binding and activity. mdpi.comumassd.eduresearchgate.net

Importance of Stereochemistry

While some simpler PIAs are achiral or exist as racemates, the structural complexity of compounds like this compound introduces stereogenic centers, making stereochemistry an important consideration in SAR. openaccessjournals.comnih.gov The absolute configuration of natural this compound has been confirmed through asymmetric synthesis. nih.gov The stereochemical arrangement within the molecule can significantly impact its interaction with chiral biological targets, influencing binding affinity and biological response. nih.govscispace.com For more complex, higher-order PIAs, the rich and compact stereochemical content is a defining feature and plays a role in their biological profiles. nih.govscispace.com

Evaluation of Functional Group Contributions

Beyond the core heterocyclic rings and halogenation, the contribution of other functional groups within the this compound structure and its analogues to biological activity has been investigated. science.gov This includes the evaluation of amide linkages, aliphatic chains, and potential sites for hydrogen bonding or other interactions. mdpi.comumassd.eduresearchgate.netnih.govacs.org Studies on oroidin analogues, for instance, have explored the impact of modifying the amide linkage through isosteric replacements (e.g., sulfonamide, urea, thiourea) to probe SAR in the context of antibiofilm activity. nih.govacs.org The length and nature of linker regions connecting the key moieties can also influence activity. mdpi.com

Computational Approaches to SAR Analysis

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches by providing theoretical insights into molecular interactions and predicting activity based on structural features. oncodesign-services.comlimu.edu.lywikipedia.orgnih.govprotoqsar.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. oncodesign-services.comlimu.edu.lywikipedia.orgnih.govprotoqsar.commdpi.com These models aim to identify and quantify the structural parameters that are most influential in determining activity. limu.edu.lywikipedia.orgmdpi.com For this compound and related PIAs, QSAR modeling can be applied to analyze experimental activity data of a set of analogues and derive predictive models. oncodesign-services.comprotoqsar.com These models can then be used to predict the activity of new, untested compounds or to guide the design of analogues with potentially improved activity profiles. oncodesign-services.comlimu.edu.ly QSAR studies often utilize various molecular descriptors to represent structural features and statistical methods to build the predictive models. nih.govmdpi.com

Predictive Modeling and Simulations

Predictive modeling and simulation techniques play a crucial role in understanding the structure-activity relationships (SAR) of chemical compounds like this compound. These computational approaches allow researchers to predict the potential biological activity of a compound based on its structural features and to simulate its interactions with biological targets. While the provided search results discuss the synthesis of this compound and related pyrrole-imidazole alkaloids, and mention computational studies in broader contexts such as neuroblastoma targets or anti-tubercular agents, specific detailed research findings on the predictive modeling and simulations solely focused on this compound's SAR are limited within these results.

However, the principles of predictive modeling and simulations in SAR studies are well-established in medicinal chemistry. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are commonly employed. Molecular docking, for instance, is used to predict the preferred orientation (binding pose) of a ligand, such as this compound, within a protein binding site and to estimate the binding affinity. mdpi.comresearchgate.net This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding event and contribute to the observed activity. mdpi.comresearchgate.net

QSAR models aim to establish a mathematical relationship between the structural descriptors of a set of compounds and their biological activity. science.govresearchgate.netresearchgate.net By analyzing the structural variations among this compound and its analogs and correlating them with measured biological activities, QSAR models can identify which structural features are important for potency and can be used to predict the activity of new, untested derivatives. science.govresearchgate.net

Molecular dynamics simulations provide a more dynamic view of the compound-target interaction, simulating the movement of atoms and molecules over time. This can reveal the stability of the binding pose predicted by docking, identify conformational changes in the target or ligand upon binding, and provide a more accurate estimation of binding free energy.

Derivatization and Chemical Modification

Synthesis of Cyclooroidin Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been a significant area of research. Several synthetic strategies have been developed to access this compound and related pyrrole-imidazole alkaloids. These approaches often involve the construction of the dihydropyrrolo[1,2-a]pyrazinone ring system, which is a core feature of this compound. mdpi.com Some synthetic strategies employ a pseudo biomimetic approach, utilizing a common precursor type in different reagent-controlled reactions to generate diverse frameworks found in oroidin (B1234803) alkaloids. nih.gov One such approach has been used in a formal total synthesis of this compound. nih.gov

Reported synthetic routes to this compound and its analogues have utilized various key steps, including intramolecular nucleophilic substitution reactions to form specific bonds, azidation and reduction of imidazole (B134444) rings, and bromination of the pyrrole (B145914) ring. nih.gov The synthesis of this compound itself has been achieved through biomimetic approaches in good yield. nih.gov The development of metal-catalyzed asymmetric allylic alkylations has also been explored for the synthesis of pyrrole products that can be elaborated into bromopyrrole alkaloids, including this compound. stanford.edu

Strategies for Structural Diversification

Strategies for structural diversification of this compound aim to create a library of compounds with varied chemical properties and potentially enhanced biological activities. This involves modifying different parts of the this compound structure.

Introduction of New Chemical Groups

Introducing new chemical groups onto the this compound scaffold is a primary strategy for diversification. This can involve adding functional groups to the pyrrole or imidazole rings, or modifying the linker region between the two heterocycles. For example, modifications around the fused-azepinone core of related structures have led to diverse structural motifs. acs.org The introduction of substituents can modulate electronic properties, solubility, and interactions with biological targets. Halogenation, such as the dibromo substitution found in this compound and other related alkaloids like oroidin, is a common modification in this class of compounds and can influence binding affinity. mdpi.combenchchem.com

Modification of Pyrrole and Imidazole Rings

Modification of the pyrrole and imidazole rings is central to diversifying the this compound structure. The pyrrole ring in this compound often bears bromine substituents. mdpi.com Strategies for modifying the pyrrole ring include altering the halogenation pattern or introducing other substituents. psu.edu The imidazole ring, particularly the 2-aminoimidazole moiety, is another key site for modification. Approaches have been developed for the de novo assembly of the 2-aminoimidazole core or for modifying a pre-existing imidazole ring, such as through C2-azidation followed by reduction. nih.govmdpi.com Variations of the imidazole moiety are known to exist in cyclized pyrrole-imidazole alkaloid skeletons. ucl.ac.uk

Exploration of Chiral Analogues

This compound possesses a single stereocenter. nih.gov The exploration of chiral analogues involves the synthesis of enantiomerically pure forms of this compound and its derivatives to investigate the influence of stereochemistry on biological activity. Asymmetric synthetic routes have been developed to access specific enantiomers of this compound. nih.govresearchgate.netacs.org These approaches often utilize chiral starting materials or asymmetric catalytic reactions to control the stereochemical outcome. stanford.eduacs.orgrsc.org The synthesis of the non-natural enantiomer of this compound has also been reported. nih.gov Studies on chiral analogues of other compounds have demonstrated the significance of stereochemistry for biological activity and interactions with targets. nih.gov

Applications in Chemical Probe Development

This compound and its derivatives hold potential for development as chemical probes. Chemical probes are selective small molecules used to perturb biological systems and study protein function. science.gov The ability to synthesize diverse analogues with controlled structural modifications makes this compound a valuable scaffold for designing probes to investigate specific biological pathways or targets. The structural features present in this compound, some of which are shared with other bioactive natural products like the agelastatins, suggest their utility as intermediates or starting points for developing such probes. nih.govscholaris.ca The availability of synthetic routes that can provide gram amounts of some pyrrole-imidazole alkaloids addresses supply problems, facilitating their use in chemical biology studies. science.govscience.gov

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques

Chromatography plays a crucial role in the analysis of cyclooroidin by separating it from complex mixtures found in marine sponge extracts. High-Performance Liquid Chromatography (HPLC) is a widely employed technique, often coupled with different detectors to enhance selectivity and sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful hyphenated approaches for definitive identification and quantification.

HPLC is a versatile separation technique utilized in the analysis and purification of marine natural products, including this compound and related pyrrole-imidazole alkaloids. The separation is typically achieved using reversed-phase columns, with mobile phases consisting of varying ratios of polar solvents such as methanol (B129727) or acetonitrile (B52724) mixed with water. ctdbase.orgbepress.com

Ultraviolet (UV) detection is commonly used in HPLC for compounds possessing chromophores that absorb light in the UV-Vis range. This compound, with its conjugated system involving pyrrole (B145914) and imidazole (B134444) rings, exhibits UV absorption, making UV detection applicable. Diode Array Detection (DAD), also known as Photo Diode Array (PDA), is an advanced form of UV detection that simultaneously measures absorbance across a range of wavelengths. uta.eduucl.ac.uk This provides a full UV spectrum for each eluting compound, which is highly valuable for peak purity analysis and for the dereplication of known compounds by comparing their spectra to libraries. bepress.comuta.eduuta.edu UV detection at 210 nm has been reported for the separation of compounds, including this compound, from Agelas sp. extracts. ctdbase.org HPLC coupled with UV-photodiode array detection (LC/UVDAD) allows for the online recording of UV spectra, aiding in the identification and dereplication of previously isolated compounds. uta.edu

Fluorescence detection is a highly sensitive technique used for compounds that exhibit fluorescence. While fluorescence detection is mentioned in the context of analyzing other types of alkaloids, such as indole (B1671886) alkaloids and pyrrolizidine (B1209537) alkaloids acs.orgcrystallography.net, specific data regarding the application of FLD for the direct detection and quantification of this compound in chromatographic methods was not found in the consulted literature. The inherent fluorescence properties of this compound would determine the applicability and sensitivity of this detection method.

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This method is widely used for the analysis of complex samples and is particularly valuable for the identification and quantification of natural products like this compound. bpums.ac.ir LC-MS analysis has been reported in studies involving compounds from Agelas sponges, and results have been described as consistent with the anticipated presence of oroidin (B1234803) and this compound. The coupling of LC with tandem mass spectrometry (MS/MS) provides enhanced specificity by measuring specific fragment ions of the target compound, minimizing interference from co-eluting substances. This makes LC-MS/MS a preferred method for accurate quantification, especially in complex biological or environmental matrices. bpums.ac.ir

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org It is known for its simplicity, relatively low cost, and speed of separation. libretexts.org TLC can be used for analytical purposes, such as monitoring reaction progress, or for preparative scale to purify small amounts of a compound. libretexts.org In the context of this compound, TLC has been employed in synthetic studies, for instance, to monitor reactions involving intermediates like aminoketones. umassd.edudal.ca The identification of compounds in TLC is often done by comparing their retention factor (Rf) values to known standards. libretexts.org Biological detection methods can also be coupled with TLC in phytochemistry studies. nih.gov

Sample Preparation and Extraction for Analytical Studies

Effective sample preparation and extraction are critical steps before the analytical detection and quantification of this compound, especially when dealing with complex biological matrices like sponge extracts or reaction mixtures. These processes aim to isolate and concentrate the analyte while removing interfering substances. sigmaaldrich.comthermofisher.comresearchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective purification and concentration of analytes from a liquid sample prior to chromatographic analysis, including TLC. sigmaaldrich.comthermofisher.comscioninstruments.com SPE involves partitioning analytes onto a solid stationary phase. sigmaaldrich.com The process typically consists of four stages: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analyte. scharlab.com The choice of SPE sorbent depends on the properties of the analyte, such as polarity, ionic properties, and the nature of the sample matrix. scioninstruments.com SPE offers advantages over liquid-liquid extraction, including greater selectivity, less solvent consumption, and potential for automation. scharlab.com While general principles of SPE are well-established for various compounds, specific applications for this compound would involve optimizing sorbent type and elution solvents based on its chemical characteristics. thermofisher.comscioninstruments.com

Immunoaffinity Cleanup Techniques

Immunoaffinity cleanup techniques utilize the specific binding affinity between an antigen and an antibody to isolate the target analyte from a complex matrix. Immunoaffinity columns (IAC) are a standard method for sample preparation, particularly for mycotoxins, prior to techniques like HPLC, GC, and LC-MS/MS. r-biopharm.comlcms.cz These columns contain monoclonal antibodies that selectively bind to the analyte of interest, effectively removing interfering components from the sample. r-biopharm.com This highly specific cleanup leads to a cleaner eluate, which can improve chromatographic analysis and lower detection limits. r-biopharm.com While IAC is a powerful tool for selective cleanup, its application requires the availability of specific antibodies against the target compound, in this case, this compound. r-biopharm.com Studies on immunoaffinity cleanup have demonstrated its effectiveness in removing interferences from various biological samples. nih.govnih.gov

Immunoassay-Based Detection

Immunoassay-based detection methods leverage the specificity of antibody-antigen interactions for the detection and quantification of analytes. These methods are known for their high sensitivity and specificity. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique in clinical analysis and research. nih.gov ELISA uses enzyme-labeled antibodies to detect and quantify immunologic reactions. nih.gov In a typical ELISA, one component (either antigen or antibody) is immobilized on a solid phase, such as a microtiter well. nih.gov The analyte in the sample then binds to the immobilized component, and an enzyme-labeled antibody is used for detection. nih.gov The enzyme catalyzes a reaction that produces a detectable signal, often a color change, which is proportional to the amount of analyte present in the sample. nih.govfn-test.com Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISAs. nih.gov ELISA has been developed for the detection of various compounds and antibodies. nih.govagdia.commybiosource.commdpi.com The development of an ELISA for this compound would require the production of specific antibodies against this compound. nih.govmdpi.com ELISA offers advantages in terms of throughput and the ability to screen multiple samples simultaneously. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Biosynthetic Enzymes and Pathways

The biosynthesis of pyrrole-imidazole alkaloids (P-2-AIs), including cyclooroidin, is currently not well understood. nih.gov Proposed biosynthetic pathways suggest that these compounds are derived from simpler precursors such as clathrodin (B1669156) and oroidin (B1234803), which are believed to originate from amino acid precursors. nih.govnih.gov However, experimental studies verifying the incorporation of these linear derivatives into the more complex polycyclized P-2-AIs are notably lacking. nih.gov

Future research needs to focus on identifying and characterizing the specific enzymes involved in the cyclization and further elaboration of these precursors leading to this compound. Techniques such as genomic and transcriptomic analysis of this compound-producing marine organisms could help pinpoint candidate biosynthetic gene clusters. Subsequent functional characterization of the enzymes encoded by these genes through in vitro biochemical assays and in vivo genetic manipulation will be crucial to fully map the biosynthetic route. Illuminating these pathways could not only provide insights into the natural production of this compound but also open doors for engineered biosynthesis, potentially enabling more sustainable and scalable production methods.

Development of Novel and More Efficient Synthetic Methodologies

The structural complexity of this compound has made it an attractive target for synthetic chemists, and various strategies have been developed for its total synthesis and that of related derivatives. nih.govrsc.orgacs.org These approaches have included biomimetic syntheses, palladium-catalyzed carbon-carbon bond formations, olefinations, and methods utilizing naturally occurring starting materials like urocanic acid and ornithine. nih.govrsc.org

Despite these advances, the development of novel, more efficient, and particularly enantioselective synthetic methodologies remains a critical area for future research. nih.govstanford.edumdpi.com Current methods can be multi-step and may not always provide access to specific stereoisomers with high efficiency. Future work should explore innovative synthetic strategies, potentially leveraging new catalytic methods, flow chemistry techniques, or protecting group strategies to streamline the synthesis, improve yields, and gain better control over stereochemistry. dntb.gov.uabc.edu More efficient synthesis would facilitate access to larger quantities of this compound and its analogs for comprehensive biological evaluation and further research.

In-depth Mechanistic Studies at the Molecular Level

While some biological activities have been associated with marine sponge extracts containing pyrrole-imidazole alkaloids, the precise molecular mechanisms of action for this compound itself are largely unknown. spandidos-publications.com Understanding how this compound interacts with biological systems at a molecular level is fundamental for assessing its therapeutic potential and guiding the development of analogs.

Future research should prioritize in-depth mechanistic studies. This includes identifying the specific cellular targets (e.g., proteins, enzymes, nucleic acids) that this compound binds to or modulates. Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and target validation studies using genetic approaches (e.g., siRNA, CRISPR) will be essential. Furthermore, detailed biochemical and biophysical studies are needed to understand the nature of the interactions, including binding affinities and downstream signaling events. Elucidating the molecular mechanism will provide a rational basis for understanding its observed biological effects and for designing more potent and selective derivatives.

Design and Synthesis of Advanced Chemical Probes for Biological Target Identification

Given the need to identify the biological targets of this compound, the design and synthesis of advanced chemical probes represent a significant future research direction. Chemical probes are highly selective small molecules used to perturb or visualize biological processes and identify molecular targets. eubopen.orgicr.ac.uk

Developing this compound-based chemical probes would involve synthesizing modified versions of this compound that retain its biological activity but are equipped with tags for detection or immobilization. This could include incorporating fluorescent tags for imaging studies, biotin (B1667282) tags for pull-down experiments to isolate binding partners, or photoaffinity labels for covalent cross-linking to interacting proteins. chemrxiv.orgnih.gov The synthesis of such probes requires careful design to ensure that the attached tag does not interfere with the probe's interaction with its biological target. These probes would be invaluable tools for confirming the targets hypothesized from mechanistic studies and for discovering previously unknown interactions in complex biological environments.

Investigation of this compound as a Scaffold for Chemical Biology Studies

The unique and relatively rigid structure of this compound, characteristic of the pyrrole-imidazole alkaloid class, makes it an interesting scaffold for chemical biology studies. nih.govrsc.org A scaffold-based approach in chemical biology involves using a core molecular structure as a starting point to synthesize a library of related compounds with variations in peripheral substituents. embl.org

Q & A

Q. What are the key methodological steps in the asymmetric synthesis of cyclooroidin and its derivatives?

The asymmetric synthesis of this compound involves sequential steps such as aminolysis (introduction of nitrogen), cyclization (formation of a closed-ring structure), bromination (site-specific addition of bromine atoms), coupling (fusion of molecular fragments), and dehydration-condensation (final bond formation) . Optimization requires precise temperature control, solvent selection (e.g., anhydrous conditions for bromination), and catalytic systems (e.g., palladium catalysts for coupling reactions). Challenges include managing stereochemical outcomes and minimizing side reactions during cyclization.

Q. How is the structure of this compound validated in synthetic studies?

Structural elucidation relies on NMR spectroscopy (e.g., H/C for backbone assignments), X-ray crystallography (for absolute stereochemistry), and mass spectrometry (for molecular weight confirmation). For new derivatives, purity is confirmed via HPLC, and functional groups (e.g., acetyl or carboxyl moieties) are verified using IR spectroscopy .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

Key methods include:

- Chromatography : HPLC with UV detection for purity assessment.

- Thermogravimetric analysis (TGA) : To study thermal stability.

- Circular dichroism (CD) : For monitoring chiral integrity during storage .

Advanced Research Questions

Q. What synthetic challenges arise in constructing dimeric pyrrole-imidazole alkaloids related to this compound?

this compound’s dimeric analogs (e.g., sceptrins, palau’amine) require strategies to control [2+2] or [3+2] cycloaddition regioselectivity and stereochemistry. The Baran group’s work highlights dynamic kinetic asymmetric transformations (DYKAT) using palladium catalysts to resolve racemic intermediates . Challenges include avoiding undesired oligomerization and achieving scalable yields for bioactive dimers.

Q. How can biosynthetic hypotheses inform the synthesis of this compound analogs?

Proposed biosynthetic pathways suggest this compound originates from modular assembly of amino acid precursors. Synthetic strategies mimic this by using L-aspartic methyl ester as a building block and enzymatically inspired oxidation steps to install imidazole rings . Retrosynthetic disconnections guided by biosynthetic logic can simplify complex scaffold assembly.

Q. What contradictions exist in reported pharmacological data for this compound, and how can they be resolved?

Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may stem from impurity profiles or assay variability . Rigorous batch-to-batch characterization (e.g., LC-MS for trace byproducts) and standardized cell-based assays (e.g., using primary human cells vs. immortalized lines) are recommended .

Q. What strategies optimize functionalization of this compound for structure-activity relationship (SAR) studies?

Late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or selective bromination allows systematic SAR exploration. For example, bromine substitution at C5 enhances binding to kinase targets, while acetylation of the imidazole nitrogen modulates solubility .

Methodological and Experimental Design Questions

Q. How should researchers design experiments to address low yields in this compound synthesis?

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity).

- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to detect intermediate formation.

- Scalability studies : Test gram-scale reproducibility under optimized conditions .

Q. What computational tools aid in predicting this compound’s reactivity or target interactions?

- DFT (Density Functional Theory) : Models transition states for cyclization steps.

- Molecular docking : Screens potential protein targets (e.g., kinases) using crystal structures from the PDB .

Gaps and Future Directions

What unresolved questions exist about this compound’s biosynthesis and ecological role?

The enzymatic machinery responsible for imidazole ring formation remains uncharacterized. Metagenomic analysis of marine sponges (source organisms) and heterologous expression of putative biosynthetic gene clusters could clarify this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.